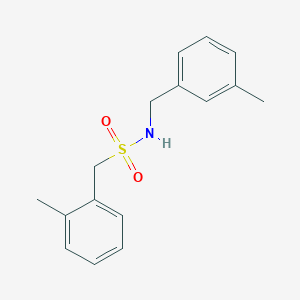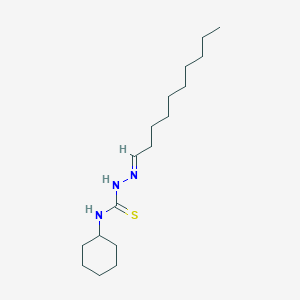
N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide
説明
N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic properties. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used for their psychoactive effects. However, MMB-2201 has not been approved for human consumption and is only intended for research purposes.
作用機序
The mechanism of action for N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide involves the activation of the CB1 receptor, which is found in the brain and other tissues throughout the body. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to have an effect on the endocannabinoid system, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide are still being studied, but it has been shown to have a similar effect on the CB1 receptor as other synthetic cannabinoids. This can lead to a range of effects, including altered mood, cognitive impairment, and increased heart rate and blood pressure. N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to have an effect on the immune system, which may be relevant to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of using N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide in lab experiments is its ability to activate the CB1 receptor, which can be useful for studying the role of this receptor in various biological processes. However, there are also limitations to using synthetic cannabinoids such as N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide, including the potential for off-target effects and the lack of specificity for the CB1 receptor. In addition, the use of synthetic cannabinoids in lab experiments raises ethical concerns, particularly when it comes to animal testing.
将来の方向性
There are several future directions for research on N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide and other synthetic cannabinoids. One area of interest is the development of more specific agonists and antagonists for the CB1 receptor, which could have therapeutic potential without the psychoactive effects of synthetic cannabinoids. Another area of interest is the study of the endocannabinoid system and its potential role in the regulation of pain, inflammation, and other physiological processes. Finally, there is a need for more research on the potential risks and benefits of synthetic cannabinoids, particularly in the context of human use.
科学的研究の応用
N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to activate the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. In addition, N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
1-(2-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-6-5-8-15(10-13)11-17-20(18,19)12-16-9-4-3-7-14(16)2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUAEFOFQORXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-methylbutyl)thio]-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B4699716.png)

![2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide](/img/structure/B4699720.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-chlorobenzoate](/img/structure/B4699723.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4699727.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699741.png)


![N-[4-(acetylamino)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4699767.png)
![2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4699791.png)
![1-[4-(acetylamino)phenyl]-N-(5-chloro-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699796.png)
![N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B4699801.png)